molecular formula C8H8ClNOS B8373213 4-Cyclobutylthiazole-2-carbonyl chloride

4-Cyclobutylthiazole-2-carbonyl chloride

Cat. No.: B8373213
M. Wt: 201.67 g/mol
InChI Key: XDIAQDMACRHOOM-UHFFFAOYSA-N
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Description

4-Cyclobutylthiazole-2-carbonyl chloride is a specialist chemical reagent designed for advanced organic synthesis and drug discovery research. As an acyl chloride derivative of the thiazole heterocycle, this compound serves as a versatile electrophilic synthon, readily undergoing nucleophilic substitution reactions to form amides and esters. Its primary research application is as a key intermediate in the solid-phase synthesis of complex molecules, particularly for incorporating the 4-cyclobutylthiazole motif into peptides and other pharmacologically active scaffolds . The thiazole ring is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including antitumor, antifungal, and antiviral properties . The incorporation of the cyclobutyl group at the 4-position is a strategic modification explored in drug discovery to fine-tune the molecule's steric profile, lipophilicity, and metabolic stability, as demonstrated in the optimization of various therapeutic agents . Researchers value this reagent for constructing novel molecular entities, such as potential protein-protein interaction inhibitors or enzyme modulators, where the thiazole acts as a core pharmacophore. This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

4-cyclobutyl-1,3-thiazole-2-carbonyl chloride

InChI

InChI=1S/C8H8ClNOS/c9-7(11)8-10-6(4-12-8)5-2-1-3-5/h4-5H,1-3H2

InChI Key

XDIAQDMACRHOOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CSC(=N2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-cyclobutylthiazole-2-carbonyl chloride include:

1,3-Thiazole-4-carbonitrile (C₄H₂N₂S): Substituted with a nitrile (-CN) group at the 4-position instead of cyclobutyl. The nitrile group enables distinct reactivity (e.g., nucleophilic additions) and intermolecular interactions, such as C–H⋯N hydrogen bonds and π–π stacking, as observed in its crystal structure .

Thiazole-2-carbonyl chlorides with alkyl/aryl substituents : For example, 4-methylthiazole-2-carbonyl chloride or 4-phenylthiazole-2-carbonyl chloride. These variants differ in steric and electronic effects due to their substituents.

Physicochemical Properties

Compound Substituent (Position 4) Functional Group (Position 2) Molecular Weight (g/mol) Key Properties
This compound Cyclobutyl Carbonyl chloride (-COCl) ~201.7 High electrophilicity; moderate solubility in polar aprotic solvents (e.g., DMF)
1,3-Thiazole-4-carbonitrile None Nitrile (-CN) 110.14 Planar crystal structure with π–π interactions; soluble in methanol/ethanol
4-Methylthiazole-2-carbonyl chloride Methyl Carbonyl chloride (-COCl) ~151.6 Lower steric hindrance; higher volatility compared to cyclobutyl analog

Electronic Effects

The electron-withdrawing nature of the carbonyl chloride group in this compound increases the electrophilicity of the thiazole ring, making it more reactive toward nucleophilic aromatic substitution compared to analogs with electron-donating groups (e.g., methyl). In contrast, the nitrile group in 1,3-thiazole-4-carbonitrile exerts a moderate electron-withdrawing effect, balancing reactivity and stability .

Preparation Methods

Formation of the Thiazole Ring with Cyclobutyl Substituent

The thiazole ring is assembled using a cyclobutyl-containing α-halo ketone. For example, reacting α-chloro-cyclobutylmethyl ketone with thiourea in ethanol under reflux yields 4-cyclobutylthiazole-2-methyl intermediate. The cyclobutyl group is introduced via the α-halo ketone’s structure, ensuring regioselective placement at the thiazole’s 4-position.

Oxidation of the Methyl Group to Carboxylic Acid

The methyl group at position 2 of the thiazole is oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). For instance, treatment with KMnO₄ in aqueous acidic conditions converts the methyl group to a carboxyl group, yielding 4-cyclobutylthiazole-2-carboxylic acid .

Chlorination to Acid Chloride

The carboxylic acid is subsequently converted to the acyl chloride using chlorinating agents. Two predominant methods are employed:

Thionyl Chloride (SOCl₂)

Reaction with excess thionyl chloride under reflux in anhydrous dichloromethane or toluene produces the target compound. The mechanism involves nucleophilic attack by the carboxylic acid on SOCl₂, forming an intermediate mixed anhydride that decomposes to release SO₂ and HCl. Typical yields range from 80% to 90%, depending on purity and reaction time.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often catalyzed by dimethylformamide (DMF), offers a milder alternative. The reaction proceeds at room temperature, with DMF activating the carboxylic acid via transient imidazolide formation. This method minimizes side reactions and achieves yields exceeding 85%.

Direct Phosgenation Using Catalytic Adduct

A highly efficient method, patented by, utilizes phosgene (COCl₂) and a catalytic adduct of phosgene with N,N-disubstituted formamide. This approach bypasses intermediate isolation and enhances safety by reducing phosgene emissions.

Reaction Mechanism and Conditions

The carboxylic acid (4-cyclobutylthiazole-2-carboxylic acid ) and phosgene are passed through a reactor packed with a stationary phase of the catalytic adduct (e.g., phosgene-N,N-dimethylformamide complex). The reaction occurs at 30–80°C under atmospheric pressure, with equimolar reagents ensuring minimal phosgene waste.

The catalytic adduct activates the carboxylic acid, facilitating nucleophilic acyl substitution. The overall reaction is:

RCOOH + COCl2catalystRCOCl + CO2+HCl\text{RCOOH + COCl}2 \xrightarrow{\text{catalyst}} \text{RCOCl + CO}2 + \text{HCl}

Advantages and Performance

This method achieves near-quantitative yields (97.5% in documented cases) and reduces phosgene in off-gas to <1%, enhancing operational safety. The stationary catalyst phase allows continuous processing, making it scalable for industrial applications.

Comparative Analysis of Chlorination Methods

The table below summarizes key parameters for the primary chlorination strategies:

MethodReagents/ConditionsYieldAdvantagesLimitationsReferences
Thionyl ChlorideSOCl₂, reflux, anhydrous solvent80–90%Simple setup, cost-effectiveSO₂/HCl emissions, exothermic
Oxalyl Chloride(COCl)₂, DMF, room temperature85–95%Mild conditions, high purityHigher reagent cost
Phosgene + CatalystCOCl₂, N,N-disubstituted formamide, 30–80°C~97.5%High yield, scalable, reduced wastePhosgene handling requirements

Q & A

Q. What functionalization strategies leverage the thiazole ring for targeted drug discovery?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at C5 position.
  • Cross-Coupling : Suzuki-Miyaura (Pd(OAc)₂, SPhos) to introduce aryl groups at C4.
  • Post-Functionalization : Reduce carbonyl chloride to hydroxymethyl (LiAlH₄) for prodrug synthesis .

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